3-(3,4-DIMETHYLBENZOYL)-6-FLUORO-4-(4-METHYLBENZENESULFONYL)QUINOLINE
Description
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Properties
IUPAC Name |
(3,4-dimethylphenyl)-[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3S/c1-15-4-9-20(10-5-15)31(29,30)25-21-13-19(26)8-11-23(21)27-14-22(25)24(28)18-7-6-16(2)17(3)12-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKPAQMXBQJBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethylbenzoyl)-6-fluoro-4-(4-methylbenzenesulfonyl)quinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core substituted with a fluorine atom and two aromatic groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study by Al-Khalifa et al. (2022) demonstrated that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL, suggesting strong antimicrobial potential.
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. A recent study highlighted the compound's ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The compound exhibited IC50 values of approximately 10 µM against these cell lines, indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 12 |
| HT-29 | 15 |
The proposed mechanisms of action for this compound include:
- Inhibition of Topoisomerases : Quinoline derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : It has been suggested that this compound can affect various signaling pathways involved in cell proliferation and survival.
Case Study 1: Anticancer Efficacy
In a preclinical study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several quinoline derivatives, including our compound. The study utilized xenograft models in mice and reported a significant reduction in tumor volume after treatment with the compound at doses of 5 mg/kg body weight.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties against multi-drug resistant strains. The study revealed that the compound significantly inhibited growth at concentrations lower than traditional antibiotics, showcasing its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
